REACTION_CXSMILES
|
[C:1]([OH:12])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9].[NH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1(C)C=CC=CC=1>[C:8]([OH:10])(=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([NH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:12]
|
Name
|
|
Quantity
|
174.2 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
90.35 (± 4.55) g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.15 (± 0.05) L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
refluxed for a minimum of 60 hours
|
Duration
|
60 h
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is separated
|
Type
|
CUSTOM
|
Details
|
the aqueous layer is separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layers from the extractions and toluene (0.11-0.13 L)
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted twice with toluene (0.2-0.3 L) at 60-70° C
|
Type
|
CUSTOM
|
Details
|
is adjusted at 20-30° C. to a pH of 5.8-6.2
|
Type
|
FILTRATION
|
Details
|
The batch is filtered
|
Type
|
WASH
|
Details
|
washed with chilled water (0.2-0.3 L)
|
Type
|
WASH
|
Details
|
washed with chilled isopropanol
|
Type
|
CUSTOM
|
Details
|
The wet cake is dried at a maximum of 65° C. under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC(=O)NC1=CC=CC=C1)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |